

# A Comprehensive Technical Guide to the Synthesis and Characterization of Antioxidant 1098

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## Compound of Interest

Compound Name: Antioxidant 1098

Cat. No.: B179406

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Antioxidant 1098**, a high-performance, non-discoloring, sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this compound's properties and preparation.

## Introduction

**Antioxidant 1098**, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], is a primary antioxidant widely utilized in the stabilization of organic polymers, particularly polyamides.<sup>[1]</sup> Its high molecular weight and sterically hindered phenolic groups confer excellent thermal stability, low volatility, and resistance to extraction, making it a crucial additive in various demanding applications.<sup>[2]</sup> This guide details its synthesis, characterization, and mechanism of action.

## Physicochemical Properties

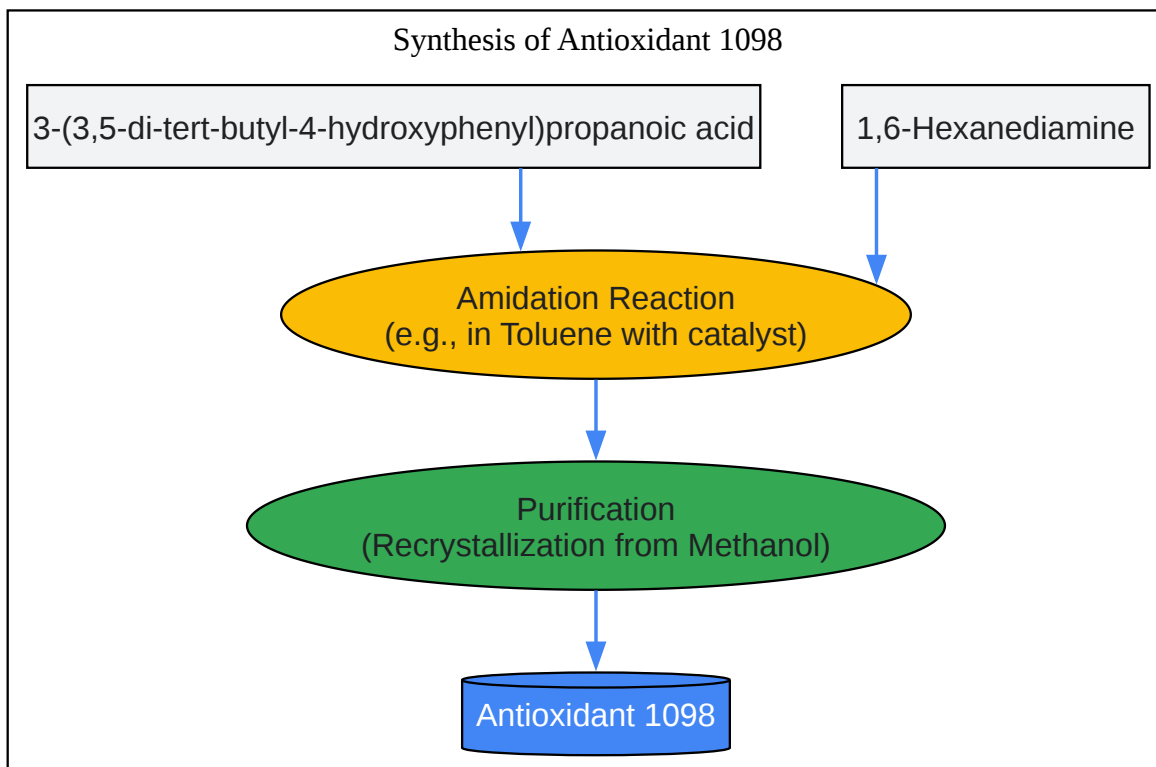
**Antioxidant 1098** is a white to off-white powder with the following key properties:

Property	Value	Reference(s)
CAS Number	23128-74-7	[3]
Molecular Formula	C <sub>40</sub> H <sub>64</sub> N <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	636.96 g/mol	[4]
Melting Point	156-161 °C	[4]
Boiling Point	740.1 °C at 760 mmHg	[4]
Density	1.021 g/cm <sup>3</sup>	[4]
Purity	>98.0% (HPLC)	[5]

## Synthesis of Antioxidant 1098

The synthesis of **Antioxidant 1098** is typically achieved through the amidation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or its methyl ester with 1,6-hexanediamine. The following is a probable and detailed experimental protocol for its synthesis.

## Synthesis Workflow



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Caption: A simplified workflow for the synthesis of **Antioxidant 1098**.

## Experimental Protocol for Synthesis

Materials:

- 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid
- 1,6-Hexanediamine
- Toluene (anhydrous)
- Methanol
- Catalyst (e.g., p-toluenesulfonic acid, optional)

- Nitrogen gas supply
- Standard laboratory glassware (three-necked flask, reflux condenser, thermometer, etc.)
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

#### Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, combine 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (2 molar equivalents) and 1,6-hexanediamine (1 molar equivalent) in anhydrous toluene.
- **Inert Atmosphere:** Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
- **Reaction:** Heat the mixture to reflux with continuous stirring. A catalyst such as p-toluenesulfonic acid can be added to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may precipitate out of the solution.
- **Purification:** Filter the crude product and wash it with a small amount of cold toluene. Further purify the product by recrystallization from a suitable solvent, such as methanol, to obtain pure **Antioxidant 1098** as a white solid.
- **Drying:** Dry the purified product under vacuum to remove any residual solvent.

## Characterization of Antioxidant 1098

The synthesized **Antioxidant 1098** should be characterized to confirm its identity and purity. The following are detailed protocols for common characterization techniques.

## High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized **Antioxidant 1098**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

- A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.

Experimental Parameters:

Parameter	Value
Column	C18 reversed-phase
Mobile Phase	Acetonitrile/Water gradient
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Detection Wavelength	280 nm
Column Temperature	30 °C

Sample Preparation:

- Dissolve a small amount of the synthesized **Antioxidant 1098** in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Outcome:

- A major peak corresponding to **Antioxidant 1098** should be observed at a specific retention time. The purity can be calculated from the peak area of the main peak relative to the total peak area.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the **Antioxidant 1098** molecule.

Instrumentation:

- FTIR spectrometer

Sample Preparation:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

Expected Characteristic Peaks:

Wavenumber (cm <sup>-1</sup> )	Assignment
~3300	N-H stretching (amide)
~3640	O-H stretching (phenolic, non-hydrogen bonded)
~2960	C-H stretching (aliphatic)
~1640	C=O stretching (amide I)
~1540	N-H bending (amide II)
~1440	C-H bending
~1230	C-O stretching (phenolic)

The presence of these characteristic peaks confirms the successful synthesis of the amide and the presence of the phenolic hydroxyl groups.[3][6]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed molecular structure of **Antioxidant 1098**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

Solvent:

- Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )

Expected  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm):

Chemical Shift (ppm)	Assignment
~7.0	Aromatic protons
~5.2	Phenolic -OH proton
~5.8	Amide N-H proton
~3.1	-CH <sub>2</sub> - protons adjacent to the amide nitrogen
~2.5	-CH <sub>2</sub> - protons of the propionamide group
~1.4	tert-butyl protons
~1.2-1.5	Methylene protons of the hexane chain

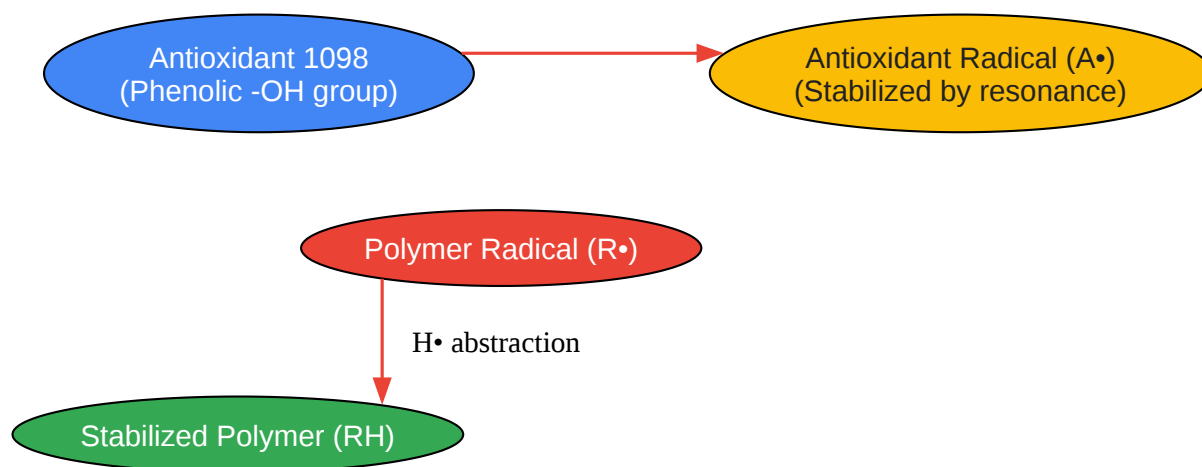
Expected  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm):

Chemical Shift (ppm)	Assignment
~172	Carbonyl carbon (amide)
~152	Aromatic carbon attached to -OH
~140, 135, 125	Other aromatic carbons
~39, 38, 31, 29, 26	Aliphatic carbons
~34, 30	tert-butyl carbons

## Mechanism of Antioxidant Action

**Antioxidant 1098** functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the degradation of polymers.

## Radical Scavenging Mechanism



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Caption: The radical scavenging mechanism of **Antioxidant 1098**.

The sterically hindered phenolic hydroxyl group in **Antioxidant 1098** readily donates a hydrogen atom to a highly reactive polymer radical ( $R\bullet$ ), thereby neutralizing it and preventing it from propagating the degradation chain. The resulting antioxidant radical ( $A\bullet$ ) is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.

## Performance in Polymer Systems

**Antioxidant 1098** is particularly effective in polyamides due to its excellent compatibility and low volatility.



Performance Metric	Observation	Reference(s)
Thermal Stability	Decomposition temperature above 280 °C.	
Extraction Resistance	Low extractability in solvents like diesel fuel.	
Color Stability	Superior to copper-based stabilizers in preventing discoloration.	[7]
Mechanical Properties	Improves long-term thermal aging resistance, maintaining tensile strength and elongation at break in polyamides.	
Recommended Usage	0.05% - 1.0% in polyamides, depending on the specific application and desired stability.	

## Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **Antioxidant 1098**. The outlined experimental protocols for synthesis and characterization, along with the summarized quantitative data and mechanistic diagrams, offer a valuable resource for researchers and professionals working with this important polymer additive. The robust performance characteristics of **Antioxidant 1098**, including its high thermal stability and excellent compatibility with polyamides, underscore its significance in the development of durable and high-performance materials.

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